molecular formula C9H12N2O2 B1480936 Ethyl 5,6-dimethylpyridazine-4-carboxylate CAS No. 2098018-98-3

Ethyl 5,6-dimethylpyridazine-4-carboxylate

Cat. No. B1480936
CAS RN: 2098018-98-3
M. Wt: 180.2 g/mol
InChI Key: SDUMBCUSVGVJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 5,6-dimethylpyridazine-4-carboxylate consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with two methyl groups at positions 5 and 6, and a carboxylate group at position 4.


Physical And Chemical Properties Analysis

Ethyl 5,6-dimethylpyridazine-4-carboxylate is a liquid at room temperature . More detailed physical and chemical properties are not available.

Scientific Research Applications

Pharmaceutical Testing and Drug Synthesis

Ethyl 5,6-dimethylpyridazine-4-carboxylate: is utilized in pharmaceutical testing as a high-quality reference standard . Its complex structure allows for the synthesis of various pharmacologically active molecules. In drug synthesis, it serves as a precursor or an intermediate, contributing to the development of new therapeutic agents.

Agricultural Studies

In the field of agriculture, this compound is explored for its potential use in the synthesis of agrochemicals. Its derivatives may be used to develop new pesticides or herbicides, contributing to crop protection and yield improvement.

Material Science

Material scientists investigate Ethyl 5,6-dimethylpyridazine-4-carboxylate for its properties that could be beneficial in creating new materials . Its molecular structure could be key in developing polymers or coatings with unique characteristics such as enhanced durability or environmental resistance.

Biochemistry Research

Biochemists may employ Ethyl 5,6-dimethylpyridazine-4-carboxylate in studying enzyme reactions or metabolic pathways . It could act as a substrate or inhibitor in enzymatic assays, helping to elucidate the biochemical mechanisms underlying various biological processes.

Industrial Applications

Industrially, this compound’s derivatives could be used in the synthesis of dyes, resins, or other chemical products . Its versatility in reactions makes it a valuable asset in the development of industrial chemicals.

Environmental Research

Environmental scientists might explore the use of Ethyl 5,6-dimethylpyridazine-4-carboxylate in the analysis of environmental samples or in the study of pollutant degradation processes . Understanding its behavior and breakdown in the environment can inform pollution control strategies.

properties

IUPAC Name

ethyl 5,6-dimethylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-10-11-7(3)6(8)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUMBCUSVGVJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=NC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,6-dimethylpyridazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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